molecular formula C16H23NO3 B14740225 2-(Octylcarbamoyl)benzoic acid CAS No. 6292-95-1

2-(Octylcarbamoyl)benzoic acid

Cat. No.: B14740225
CAS No.: 6292-95-1
M. Wt: 277.36 g/mol
InChI Key: NRHPZGCFLLISEZ-UHFFFAOYSA-N
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Description

2-(Octylcarbamoyl)benzoic acid is an ortho-substituted benzoic acid derivative featuring an octylcarbamoyl group (–CONH–C₈H₁₇) attached to the aromatic ring. This compound combines the hydrophilic carboxylic acid (–COOH) and the hydrophobic octyl chain, enabling amphiphilic behavior. The carbamoyl group (–CONH–) enhances hydrogen-bonding capacity, influencing its solubility, crystallinity, and biological interactions.

Properties

CAS No.

6292-95-1

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

2-(octylcarbamoyl)benzoic acid

InChI

InChI=1S/C16H23NO3/c1-2-3-4-5-6-9-12-17-15(18)13-10-7-8-11-14(13)16(19)20/h7-8,10-11H,2-6,9,12H2,1H3,(H,17,18)(H,19,20)

InChI Key

NRHPZGCFLLISEZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(=O)C1=CC=CC=C1C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Octylcarbamoyl)benzoic acid typically involves the reaction of benzoic acid with octylamine. The process can be carried out through a condensation reaction where benzoic acid is first converted to its acyl chloride derivative using thionyl chloride (SOCl2). The resulting benzoyl chloride is then reacted with octylamine to form the desired product. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)

    Catalyst: None required

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

2-(Octylcarbamoyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form benzoic acid derivatives.

    Reduction: Reduction can be achieved using catalytic hydrogenation or reducing metals in acidic conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, where substituents like halogens can be introduced.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium

    Reduction: H2 with a metal catalyst (e.g., Pd/C) or metals like zinc in hydrochloric acid

    Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst (e.g., FeBr3)

Major Products

    Oxidation: Benzoic acid derivatives

    Reduction: Reduced forms of the compound, such as the corresponding amine

    Substitution: Halogenated derivatives of this compound

Scientific Research Applications

2-(Octylcarbamoyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 2-(Octylcarbamoyl)benzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular membranes, altering their permeability and affecting cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and functional groups among 2-(Octylcarbamoyl)benzoic acid and its analogs:

Compound Name Substituent Position Functional Groups Key Structural Features
This compound Ortho –COOH, –CONH–C₈H₁₇ Linear octyl chain, amide linkage
2-(Octyloxy)benzoic acid (CAS 27830-12-2) Ortho –COOH, –O–C₈H₁₇ Ether linkage, linear octyl chain
2-[(4-Methylphenyl)carbamoyl]benzoic acid Ortho –COOH, –CONH–C₆H₄(CH₃) Aromatic methyl group on carbamoyl
4-(2-(4-Tert-octylphenoxy)ethoxy)benzoic acid Para –COOH, –O–CH₂CH₂–O–C₆H₃(t-C₈H₁₇) Branched tert-octyl, ethoxy spacer
O-Benzoyl Benzoic Acid Ortho –COOH, –CO–C₆H₅ Benzoyl ester, no alkyl chain

Physicochemical Properties

Hydrogen Bonding and Solubility
  • This compound: The –CONH– group acts as both a hydrogen bond donor and acceptor, promoting stronger intermolecular interactions than ether-linked analogs. This increases crystallinity but reduces aqueous solubility compared to purely hydrophilic derivatives .
  • 2-(Octyloxy)benzoic acid : The ether (–O–) group is only a hydrogen bond acceptor, resulting in weaker intermolecular forces. The linear octyl chain enhances hydrophobicity, making it less soluble in polar solvents than the carbamoyl analog .
  • 4-(2-(4-Tert-octylphenoxy)ethoxy)benzoic acid: The bulky tert-octyl group and ethoxy spacer reduce packing efficiency, lowering melting points compared to linear-chain derivatives. The para-substitution further diminishes hydrogen-bonding networks .
Thermal Stability

Compounds with aromatic substituents (e.g., 2-[(4-Methylphenyl)carbamoyl]benzoic acid) exhibit higher thermal stability due to rigid π-π stacking, whereas alkyl-chain derivatives (e.g., this compound) have lower melting points .

Table 1: Comparative Data for Selected Compounds

Property This compound 2-(Octyloxy)benzoic acid O-Benzoyl Benzoic Acid
Hydrogen Bond Donors 2 (–COOH, –NH) 1 (–COOH) 1 (–COOH)
Hydrogen Bond Acceptors 4 (2 O from –COOH, 2 O from –CONH) 3 (2 O from –COOH, 1 O from ether) 3 (2 O from –COOH, 1 O from ester)
Predicted Solubility in Water Low (amphiphilic) Very low (hydrophobic) Moderate (polar ester)
Melting Point ~150–170°C (estimated) ~100–120°C (estimated) ~200–220°C

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